Product packaging for (3-Fluoro-propyl)-benzene(Cat. No.:CAS No. 2038-62-2)

(3-Fluoro-propyl)-benzene

Cat. No.: B8802540
CAS No.: 2038-62-2
M. Wt: 138.18 g/mol
InChI Key: RIIGIRHGFWXGPN-UHFFFAOYSA-N
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Description

Thematic Significance of Fluorine in Organic Chemistry Research

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.comnumberanalytics.comresearchgate.net Fluorine is the most electronegative element, and its presence can influence a molecule's stability, reactivity, and lipophilicity. numberanalytics.comnumberanalytics.com In medicinal chemistry, for instance, the strategic placement of fluorine atoms can enhance the efficacy and metabolic stability of drug candidates. numberanalytics.comsmolecule.comtandfonline.com This has led to a significant number of approved drugs containing fluorine. tandfonline.com The unique characteristics imparted by fluorine make fluorinated compounds, including aromatic ones, highly valuable in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.comresearchgate.net

Current Research Landscape and Academic Relevance of (3-Fluoro-propyl)-benzene

This compound serves as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and specialty chemical industries. smolecule.com Its structure, featuring a flexible propyl chain capped with a fluorine atom and attached to a benzene (B151609) ring, makes it a versatile intermediate. lookchem.comcymitquimica.com Research involving this compound often focuses on its use in developing new synthetic methodologies and in creating novel molecules with potential biological activity. smolecule.com For example, it is used in studies exploring the interactions of fluorinated compounds with biological systems. smolecule.com The compound's unique properties, stemming from the fluorine substituent, make it a valuable tool for researchers investigating the effects of fluorination on molecular behavior. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11F B8802540 (3-Fluoro-propyl)-benzene CAS No. 2038-62-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2038-62-2

Molecular Formula

C9H11F

Molecular Weight

138.18 g/mol

IUPAC Name

3-fluoropropylbenzene

InChI

InChI=1S/C9H11F/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2

InChI Key

RIIGIRHGFWXGPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCF

Origin of Product

United States

Synthetic Strategies for 3 Fluoro Propyl Benzene and Its Analogs

Retrosynthetic Analysis for the Construction of (3-Fluoro-propyl)-benzene

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. youtube.compressbooks.pub For this compound, two primary disconnection approaches are considered.

The first and most logical disconnection is at the C-C bond between the benzene (B151609) ring and the propyl side chain. This suggests a Friedel-Crafts type reaction, where benzene or a substituted derivative is reacted with a three-carbon electrophile. This leads to precursors such as benzene and a 3-fluoropropyl halide or a related species.

A second disconnection strategy involves breaking the C-F bond. This approach would start with propylbenzene (B89791) and introduce the fluorine atom in the final step. However, this method is often less practical due to the challenges of selective fluorination on an unactivated alkyl chain.

Aromatic Functionalization Approaches

Aromatic functionalization provides a versatile platform for the synthesis of this compound and its analogs. These methods primarily involve electrophilic substitution reactions on the benzene ring.

Friedel-Crafts Reaction Sequences

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry for the formation of carbon-carbon bonds. libretexts.orgsavemyexams.com It can be adapted in a multi-step sequence to synthesize the target molecule.

To circumvent the limitations of direct alkylation, a two-step acylation-reduction pathway is often the preferred method for introducing an unbranched alkyl chain onto a benzene ring. chemistrysteps.compressbooks.pubvaia.com

The synthesis commences with the Friedel-Crafts acylation of benzene with 3-fluoropropanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orglibretexts.org This reaction forms 3-fluoro-1-phenylpropan-1-one (B8817510). rsc.orgnih.gov The acylium ion intermediate in this reaction is resonance-stabilized, which prevents the carbocation rearrangements that plague direct alkylations. libretexts.orgjove.com

The subsequent step involves the reduction of the ketone functionality in 3-fluoro-1-phenylpropan-1-one to a methylene (B1212753) group. Common methods for this transformation include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). chemistrysteps.com Catalytic hydrogenation over a palladium catalyst can also be employed. chemistrysteps.com This reduction yields the final product, this compound.

Table 1: Acylation-Reduction Pathway for this compound

Step Reactants Reagents Product
1. Acylation Benzene, 3-Fluoropropanoyl chloride AlCl₃ 3-Fluoro-1-phenylpropan-1-one
2. Reduction 3-Fluoro-1-phenylpropan-1-one Zn(Hg), HCl or H₂NNH₂, KOH or H₂/Pd This compound

Direct Friedel-Crafts alkylation of benzene with a 3-fluoropropyl halide, such as 1-chloro-3-fluoropropane, is generally not a viable method for the synthesis of this compound. libretexts.orglibretexts.orgucalgary.ca This is primarily due to the high propensity of the intermediate primary carbocation to undergo rearrangement to a more stable secondary carbocation. libretexts.orgquora.com This rearrangement would lead to the formation of (2-fluoro-1-methylethyl)benzene (isopropylbenzene derivative) as the major product, rather than the desired linear propyl derivative. quora.com

Another significant limitation is polyalkylation. The alkyl group introduced onto the benzene ring is an activating group, making the product more reactive than the starting material. libretexts.orglibretexts.org This leads to the formation of di- and poly-substituted products, reducing the yield of the desired mono-alkylated product. quora.comlumenlearning.com

Acylation-Reduction Pathways for Alkyl Chain Introduction

Electrophilic Fluorination Strategies for Aromatic Systems

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source. wikipedia.orgorganicreactions.org In the context of synthesizing a this compound analog where the fluorine is on the ring, one would start with propylbenzene. The propyl group is an ortho-, para-director, meaning electrophilic attack will occur at positions 2 and 4 of the benzene ring.

A variety of electrophilic fluorinating reagents, often containing an N-F bond, have been developed. wikipedia.orgorganicreactions.orgrsc.org These reagents are generally safer and easier to handle than elemental fluorine. organicreactions.org Examples include Selectfluor (F-TEDA-BF₄), N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS). wikipedia.orgbrynmawr.edualfa-chemistry.com The reaction mechanism is thought to proceed via either an Sₙ2 or a single-electron transfer (SET) pathway. wikipedia.org

However, achieving regioselectivity can be a challenge, often resulting in a mixture of ortho and para isomers. The reactivity of the aromatic ring is also a crucial factor; strongly deactivated rings may not undergo electrophilic fluorination. ncl.ac.uk

Table 2: Common Electrophilic Fluorinating Reagents

Reagent Abbreviation Characteristics
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Selectfluor Cationic, highly effective, commercially available. wikipedia.orgalfa-chemistry.com
N-Fluorobenzenesulfonimide NFSI Neutral, mild, wide substrate scope. wikipedia.orgbrynmawr.edu
N-Fluoro-o-benzenedisulfonimide NFOBS Neutral, effective fluorinating agent. wikipedia.org

Nucleophilic Aromatic Substitution (SₙAr) Routes Involving Fluorine Introduction

Nucleophilic aromatic substitution (SₙAr) provides a pathway to introduce a fluorine atom onto an aromatic ring that is activated by electron-withdrawing groups. core.ac.ukmasterorganicchemistry.com This reaction is the reverse of electrophilic aromatic substitution in terms of electronic demand. masterorganicchemistry.com The mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. core.ac.uk

For the synthesis of a fluorinated analog, the strategy would involve starting with an aromatic ring substituted with a good leaving group (like a nitro group or a halogen) and at least one strong electron-withdrawing group positioned ortho or para to it. sinica.edu.tw The fluoride (B91410) ion (F⁻), typically from a source like potassium fluoride (KF) or cesium fluoride (CsF), acts as the nucleophile.

For example, to synthesize a compound like 1-fluoro-3-nitro-5-propylbenzene, one could potentially start with 1,3-dinitro-5-propylbenzene and perform a nucleophilic aromatic substitution to replace one of the nitro groups with fluorine. However, the success of SₙAr reactions is highly dependent on the substrate, the nucleophile, and the reaction conditions, including the use of aprotic polar solvents.

Carbon-Carbon Bond Formation Methodologies

The construction of the carbon skeleton of this compound and its analogs often relies on powerful carbon-carbon bond-forming reactions. Transition metal-catalyzed cross-coupling reactions are particularly prominent in this context.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering a versatile and efficient means to form carbon-carbon bonds. The Mizoroki-Heck reaction, in particular, stands out as a convenient method for the formation of carbon-carbon double bonds. This reaction typically involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base.

In the context of synthesizing precursors to this compound, the Mizoroki-Heck reaction can be employed to couple a suitable aryl halide with a fluorine-containing alkene. For instance, the reaction of an aryl halide with 3-fluoropropene, catalyzed by a palladium complex, would yield a 3-fluoro-1-propenyl-benzene derivative. Subsequent reduction of the double bond would then afford the desired this compound. The efficiency of the Mizoroki-Heck reaction is influenced by various factors, including the choice of catalyst, ligands, base, and solvent. For example, palladium(II) acetate (B1210297) in combination with phosphine (B1218219) ligands is a commonly used catalytic system, although the active catalyst is a Pd(0) species generated in situ. The reaction has been successfully applied to a wide range of aryl and heteroaryl bromides with good to excellent yields.

Recent advancements have focused on expanding the scope of the Mizoroki-Heck reaction to include less reactive coupling partners, such as alkyl chlorides, through photoinduced palladium catalysis. This development opens up new avenues for the synthesis of complex molecules under mild conditions.

A summary of typical conditions for Mizoroki-Heck reactions is presented in the table below.

Catalyst SystemSubstratesBaseSolventTemperatureYieldReference
Pd(OAc)₂ / PPh₃Aryl iodide/bromide, TrifluoropropeneEt₃N or KOAc-HeatGood to High
Pd(PPh₃)₄Alkyl chloride, AlkeneK₂CO₃DMA30 ± 5 °C-
[Pd(μ-Cl)-Cl(SIPr)]₂Aryl/heterocyclic bromide, Styrene (B11656)---High

Beyond palladium, other transition metals such as rhodium, iridium, and cobalt are also utilized in C-C bond formation. These metals can catalyze a variety of coupling reactions, including C-H activation/functionalization, which offers an atom-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials. For example, cobalt-catalyzed three-component coupling reactions between arenes, ethene, and alkynes can generate primary alkylated arenes.

Transition metal-mediated synthesis provides a broad toolkit for constructing the carbon framework of complex molecules, including those containing fluorine. The choice of metal and ligand system is crucial for controlling the chemo-, regio-, and stereoselectivity of the reaction.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Mizoroki-Heck)

Control of Regioselectivity and Stereochemistry in Synthesis

Achieving the desired regiochemistry and stereochemistry is a critical aspect of synthesizing substituted this compound analogs. The position of substituents on the benzene ring and the stereochemistry of the propyl chain can significantly impact the molecule's properties.

In electrophilic aromatic substitution reactions, the existing substituents on the benzene ring direct the position of the incoming electrophile. Electron-donating groups (EDGs), such as alkyl, alkoxy, and amino groups, are typically ortho, para-directors and activate the ring towards substitution. Conversely, electron-withdrawing groups (EWGs), like nitro, cyano, and carbonyl groups, are generally meta-directors and deactivate the ring.

Halogens, including fluorine, are an interesting case as they are deactivating yet ortho, para-directing due to a combination of inductive and resonance effects. The fluorine atom in a fluorobenzene (B45895) derivative, for instance, deactivates the ring through its strong inductive effect but directs incoming electrophiles to the ortho and para positions via resonance. These directing group effects are fundamental in planning the synthesis of specifically substituted this compound analogs.

The table below summarizes the directing effects of common functional groups.

Functional GroupTypeDirecting Effect
-CH₃, -C₂H₅Activatingortho, para
-OCH₃Activatingortho, para
-NH₂Activatingortho, para
-F, -Cl, -Br, -IDeactivatingortho, para
-NO₂Deactivatingmeta
-CNDeactivatingmeta
-COOHDeactivatingmeta
-CHO, -CORDeactivatingmeta

The synthesis of a single, specific isomer of a substituted this compound often requires careful strategic planning. This can involve the use of starting materials with pre-defined substitution patterns or employing regioselective reactions. For example, the indium(III)-catalyzed cyclotrimerization of alkynes can produce 1,3,5-substituted benzenes with complete regioselectivity. Similarly, specific benzyne (B1209423) precursors can be used to generate polycyclic heterocycles with high regioselectivity.

When a reaction produces a mixture of isomers, their separation becomes necessary. The nearly identical physical properties of many fluoroarene isomers can make their purification by traditional methods like distillation or flash chromatography challenging. Advanced techniques such as gas chromatography using specialized stationary phases have shown promise in separating complex isomer mixtures, including those of propylbenzene derivatives. Furthermore, the use of metal-organic frameworks (MOFs) has emerged as a novel approach for the separation of fluoroarene mixtures with high selectivity.

For chiral analogs of this compound, achieving high enantiomeric purity is crucial. This can be accomplished through stereoselective synthesis or by the resolution of a racemic mixture. Chiral high-performance liquid chromatography (HPLC) is a common analytical technique for determining the enantiomeric excess of chiral compounds.

Directing Group Effects and Ortho-Para-Meta Influences

Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

In the context of synthesizing this compound and its analogs, sustainable approaches can include:

Catalysis: Utilizing catalytic reactions, including biocatalysis and photocatalysis, in place of stoichiometric reagents to improve atom economy and reduce waste.

Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, supercritical carbon dioxide, ionic liquids, or fluorous solvents. Solvent-free reactions are an even more desirable option.

Energy Efficiency: Employing alternative energy sources like microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption.

The development of sustainable synthetic routes is not only environmentally responsible but can also lead to more efficient and cost-effective chemical processes.

Exploration of Continuous Flow Synthesis for Enhanced Efficiency

The synthesis of organofluorine compounds, including this compound and its analogs, is increasingly benefiting from the adoption of continuous flow chemistry. researchgate.net This modern synthetic approach, where reactants are continuously fed into a microreactor and the product is collected at the outflow, offers significant advantages over traditional batch processing. chemdistgroup.com The intrinsic properties of flow reactors, such as high surface-area-to-volume ratios, enable superior control over reaction parameters like temperature, pressure, and residence time. ucd.iebeilstein-journals.org This precise control leads to extremely fast mixing, efficient heat transfer, and improved operational safety, particularly for highly exothermic or rapid reactions common in fluorination chemistry. ucd.iebeilstein-journals.org

The move from batch to continuous processing can lead to substantial improvements in reaction outcomes. For instance, in the synthesis of the fluorinated nucleoside 2-fluoroadenine, a continuous flow process overcame the poor selectivity and low conversions seen in batch mode, which were attributed to difficulties in controlling the rapid and highly exothermic reaction. ucd.ie The flow system provided better temperature control and a shorter residence time, resulting in an approximate 10% increase in isolated yield compared to the batch method. ucd.ie

The efficiency gains of flow synthesis are clearly demonstrated in processes developed for related fluorinated compounds. A notable example is the defluorosilylation of industrially relevant hydrofluoroolefins (HFOs). When transitioning from batch to a continuous flow setup, researchers observed dramatic improvements in productivity and reaction conditions.

ParameterBatch ConditionsContinuous Flow ConditionsImprovement Factor
Reaction Time3 hours2.5 minutes72x Faster
Temperature-78 °CRoom TemperatureN/A (Process Simplification)
Space-Time Yield~0.012 mol L-1 h-11.05 mol L-1 h-1~86-fold Increase acs.org

This table illustrates the enhanced efficiency of a continuous flow process for a fluorination-related reaction compared to traditional batch synthesis. acs.org

Catalytic Systems Development and Recovery in Fluorination Processes

The formation of the carbon-fluorine (C-F) bond is a significant challenge in organic synthesis, and the development of suitable catalysts has been instrumental in advancing modern fluorination chemistry. nih.gov A variety of catalytic systems have been developed to facilitate the synthesis of fluorinated aromatic compounds, with an increasing focus on catalyst efficiency, stability, and recoverability to ensure sustainable and economically viable processes. acs.org

Catalytic systems range from metal oxides for gas-phase reactions to complex organometallic and organocatalytic systems for liquid-phase transformations. For example, gas-phase fluorination of chlorinated compounds can be achieved using metal oxide-based catalysts, such as chromium oxide, in the presence of hydrogen fluoride (HF). google.com These reactions are typically conducted under specific conditions to optimize conversion and catalyst lifespan. google.com

ParameterTypical Range
Catalyst Bed Temperature100 to 450 °C google.com
PressureAtmospheric to 20 bars google.com
HF to Substrate Molar Ratio3:1 to 150:1 google.com
Contact Time6 to 100 s google.com

This table summarizes typical reaction conditions for gas-phase fluorination using metal oxide-based catalysts. google.com

A critical aspect of sustainable catalysis is the ability to recover and reuse the catalyst. acs.org Significant progress has been made in developing systems where the catalyst can be efficiently recycled. In a nucleophilic fluorination reaction catalyzed by a cyclometallated rhodium complex, researchers demonstrated a successful recovery and reuse protocol. acs.org The active catalyst was recovered from the reaction mixture, reactivated with the addition of silver(I) oxide, and reused with only a minor reduction in catalytic activity. acs.org This process allowed for the recovery of up to 91% of the catalyst mass, a key finding for the commercial viability of such systems. acs.org

Organocatalysis also offers promising solutions for catalyst recovery. A thiourea (B124793) catalyst bearing a perfluorinated alkyl chain was developed for one-pot asymmetric Michael addition and fluorination reactions. unizar.es The fluorous tag enabled the successful recovery of the catalyst through fluorous solid-phase extraction (F-SPE), and the recycled catalyst showed no appreciable loss of activity over at least two cycles. unizar.es In another example, a chiral bis-urea catalyst used for the asymmetric fluorination of azetidinium triflates was fully recovered (>99%) after a gram-scale reaction. acs.org The use of polymer-supported catalysts, such as polymer-bound ionic liquids, further simplifies recovery, as the catalyst can be easily separated by filtration. acs.orgmdpi.com These developments in recoverable catalytic systems are vital for the efficient and environmentally responsible production of this compound and other valuable fluorinated molecules.

Reaction Chemistry and Mechanistic Insights of 3 Fluoro Propyl Benzene

Reactivity of the Aromatic Ring System

The benzene (B151609) ring of (3-Fluoro-propyl)-benzene is susceptible to attack by both electrophiles and nucleophiles, leading to substitution reactions that are fundamental to its chemical profile.

Electrophilic Aromatic Substitution (EAS) Pathways.masterorganicchemistry.combyjus.com

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. byjus.com In this process, an electrophile replaces a hydrogen atom on the aromatic ring. byjus.com The reaction typically proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as a sigma complex or arenium ion. masterorganicchemistry.combyjus.com The rate of EAS reactions is significantly influenced by the nature of the substituents already present on the benzene ring. libretexts.org

The presence of both a fluoro and a propyl group on the benzene ring of this compound introduces competing electronic and steric effects that govern the rate and regioselectivity of EAS reactions.

Propyl Group: The propyl group is an alkyl group, which is generally considered to be an activating group and an ortho, para-director. libretexts.org It donates electron density to the benzene ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles. studymind.co.uk This electron donation stabilizes the positively charged sigma complex intermediate, particularly when the attack occurs at the ortho or para positions. libretexts.org

Fluoro Group: The fluorine atom exhibits a dual electronic effect. It is highly electronegative, withdrawing electron density from the ring via the inductive effect (-I), which deactivates the ring towards EAS. masterorganicchemistry.com However, it also possesses lone pairs of electrons that can be donated to the ring through resonance (+M effect), which activates the ring. wikipedia.org For fluorine, the inductive withdrawal and resonance donation are nearly balanced, leading to a reactivity that is often comparable to benzene itself. wikipedia.orgresearchgate.net Despite being generally deactivating, the resonance effect directs incoming electrophiles to the ortho and para positions. wikipedia.org The inductive effect is strongest at the ortho position, which can make the para position more favorable for substitution. wikipedia.org

Nitration: The nitration of benzene derivatives typically involves the reaction with a mixture of concentrated nitric acid and concentrated sulfuric acid. chemguide.co.uk The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). chemguide.co.uk This electrophile is then attacked by the π-electron system of the benzene ring, forming a sigma complex. byjus.comchemguide.co.uk Subsequent loss of a proton from the ring restores aromaticity and yields the nitro-substituted product. byjus.comchemguide.co.uk For this compound, nitration is expected to occur primarily at the positions activated by the propyl group and directed by both substituents, leading to a mixture of isomeric products.

Halogenation: Halogenation of benzene rings with chlorine or bromine requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). chemguide.co.uklibretexts.org The catalyst polarizes the halogen-halogen bond, creating a stronger electrophile that can be attacked by the benzene ring. chemguide.co.uklibretexts.org The reaction proceeds through a similar sigma complex intermediate as in nitration, followed by deprotonation to give the halogenated aromatic compound. chemguide.co.uk Direct fluorination of benzene is often too vigorous and difficult to control, while iodination is typically slow and may require an oxidizing agent. uobabylon.edu.iq

Electronic and Steric Influence of Fluoro and Propyl Substituents on Ring Activation and Directivity

Nucleophilic Aromatic Substitution (NAS) Pathways.masterorganicchemistry.combyjus.com

In contrast to EAS, nucleophilic aromatic substitution (NAS) involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com This reaction is generally less common for benzene itself but can be facilitated by the presence of strong electron-withdrawing groups. byjus.comnumberanalytics.com

For NAS to occur, the aromatic ring must be activated by one or more strong electron-withdrawing groups, such as a nitro group (-NO₂). byjus.comnumberanalytics.com These groups withdraw electron density from the ring, making it more electrophilic and susceptible to attack by a nucleophile. masterorganicchemistry.com The presence of such groups also helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. numberanalytics.com The electron-withdrawing groups are most effective at activating the ring when they are positioned ortho or para to the leaving group. masterorganicchemistry.combyjus.com In the case of this compound, the molecule itself is not sufficiently activated for NAS to occur readily. However, if additional strong electron-withdrawing groups were introduced to the ring, the fluorine atom could potentially act as a leaving group. masterorganicchemistry.com Research on compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene demonstrates that a fluorine atom can be displaced by various nucleophiles when the ring is sufficiently activated by powerful electron-withdrawing substituents. beilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.net

Reactivity of the Fluoroalkyl Side Chain

The fluoroalkyl side chain of this compound also possesses reactive sites. The carbon-fluorine bond is generally strong, but under specific conditions, reactions involving this part of the molecule can occur. Research into the synthesis of related compounds, such as those with longer perfluoroalkyl chains, often involves multi-step processes where the side chain is constructed or modified. researchgate.net For instance, the synthesis of certain fluorinated compounds can involve reactions at the benzylic position or transformations of other functional groups on the alkyl chain. nih.gov The presence of the fluorine atom can influence the reactivity of the adjacent C-H bonds, although specific details for this compound are not extensively documented in the provided search results.

Functional Group Transformations and Derivatization

The chemical structure of this compound, featuring a terminal fluoro group on the propyl chain and an aromatic phenyl ring, allows for a variety of functional group transformations and derivatization reactions. These modifications can be targeted at either the alkyl fluoride (B91410) moiety or the benzene ring, enabling the synthesis of a diverse range of derivatives.

The fluorine atom, being the most electronegative element, forms a strong carbon-fluorine bond. Nucleophilic substitution of the fluorine is generally difficult under standard conditions but can be achieved under specific circumstances, particularly if the reaction proceeds via a mechanism that does not solely rely on breaking the C-F bond in the rate-determining step. masterorganicchemistry.com More commonly, transformations involve reactions at other positions of the molecule that leave the C-F bond intact. For instance, the propyl chain can be functionalized further, or the aromatic ring can undergo electrophilic substitution.

Derivatization is a key strategy for modifying the physicochemical properties of a molecule or for preparing it for specific types of analysis, such as liquid chromatography. academicjournals.orgresearchgate.net For this compound, derivatization can be achieved by introducing new functional groups onto the benzene ring. Given that the propyl group is an ortho-, para-directing group, electrophilic aromatic substitution reactions will primarily yield 1-(3-fluoropropyl)-2-substituted-benzene and 1-(3-fluoropropyl)-4-substituted-benzene products. quora.com

Below is a table summarizing potential derivatization reactions for this compound.

Reaction TypeReagents and ConditionsExpected Major Product(s)Purpose/Application
Nitration HNO₃ / H₂SO₄1-(3-Fluoropropyl)-4-nitrobenzene and 1-(3-Fluoropropyl)-2-nitrobenzeneIntroduction of a nitro group, which can be further reduced to an amine. libretexts.org
Halogenation Br₂ / FeBr₃ or Cl₂ / FeCl₃1-Bromo-4-(3-fluoropropyl)benzene or 1-Chloro-4-(3-fluoropropyl)benzeneIntroduction of halogen atoms for further cross-coupling reactions. libretexts.org
Friedel-Crafts Acylation RCOCl / AlCl₃1-(4-(3-Fluoropropyl)phenyl)ethan-1-one (if R=CH₃)Introduction of a ketone functional group, a versatile synthetic intermediate. fluorine1.ru
Sulfonation SO₃ / H₂SO₄4-(3-Fluoropropyl)benzenesulfonic acidIntroduction of a sulfonic acid group, enhancing water solubility. libretexts.org
Benzylic Bromination N-Bromosuccinimide (NBS), light/radical initiator(1-Bromo-3-fluoropropyl)benzeneFunctionalization of the benzylic position for subsequent substitution or elimination reactions. chemistry.coachmasterorganicchemistry.com
Hydroxylation (via Diazonium Salt) 1. Nitration 2. Reduction (e.g., Sn/HCl) 3. NaNO₂, HCl (0-5°C) 4. H₂O, heat4-(3-Fluoropropyl)phenolIntroduction of a hydroxyl group, a precursor for ethers and esters. chemistry.coach

These transformations highlight the synthetic versatility of this compound as a starting material for creating more complex molecules with tailored properties.

Investigations into Benzylic Reactivity and Radical Pathways

The carbon atom of the propyl chain directly attached to the benzene ring is known as the benzylic position. This position exhibits enhanced reactivity due to the ability of the adjacent aromatic ring to stabilize intermediates such as radicals, carbocations, and carbanions through resonance. chemistry.coachmasterorganicchemistry.com For this compound, the benzylic carbon bears two hydrogen atoms, making it susceptible to reactions characteristic of benzylic positions.

Benzylic Reactivity: The C-H bonds at the benzylic position are weaker than typical alkyl C-H bonds, with a bond dissociation energy of approximately 90 kcal/mol. masterorganicchemistry.com This relative weakness facilitates hydrogen atom abstraction, which is the initial step in many radical reactions and some oxidation processes.

Radical Halogenation: Benzylic positions can be selectively halogenated under free-radical conditions, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator or light. chemistry.coach This reaction proceeds via a benzylic radical intermediate, which is stabilized by the delocalization of the unpaired electron into the π-system of the benzene ring. masterorganicchemistry.com For this compound, this would yield (1-bromo-3-fluoropropyl)benzene.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under hot, acidic conditions can oxidize alkyl side-chains on a benzene ring down to a carboxylic acid, provided there is at least one benzylic hydrogen. libretexts.orgmasterorganicchemistry.com In the case of this compound, this harsh oxidation would cleave the propyl chain, leading to benzoic acid.

Radical Pathways: The study of radical reactions has expanded significantly, with photocatalysis and energy transfer mechanisms offering new ways to generate and control radical intermediates. rsc.orgbeilstein-journals.org While specific studies on this compound are not prevalent, general principles suggest its potential involvement in radical pathways.

Radical Addition and Coupling: The benzene ring itself can participate in radical-mediated dearomatization strategies to build complex three-dimensional structures. rsc.org Furthermore, radical cross-coupling reactions, often catalyzed by transition metals, could involve intermediates derived from this compound. For instance, an allylic radical intermediate could potentially be involved in certain transformations. nih.gov

Influence of Fluoro Substituents: The presence of fluorine atoms on a molecule can influence the outcomes of radical reactions. Electron-withdrawing groups, such as fluoro substituents, have been observed to increase product yields in some radical coupling reactions involving diphenyl imine radicals. rsc.org While the fluorine in this compound is not directly on the aromatic ring, its inductive effect could subtly influence the electronic properties of the molecule and its reactivity in radical processes.

Rearrangement Phenomena in Reaction Processes

A significant challenge in the synthesis of straight-chain alkylbenzenes, such as this compound, via Friedel-Crafts alkylation is the propensity for carbocation intermediates to rearrange. masterorganicchemistry.com The Friedel-Crafts reaction involves the generation of an electrophile, typically a carbocation, from an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃). libretexts.orgmsu.edu This carbocation then attacks the benzene ring in an electrophilic aromatic substitution. quora.com

When attempting to synthesize n-propylbenzene or its derivatives using a 1-halopropane, the initially formed primary carbocation (+CH₂CH₂CH₃) is highly unstable. quora.compressbooks.pub It rapidly undergoes a 1,2-hydride shift, where a hydrogen atom from the adjacent carbon moves with its pair of electrons to the positively charged carbon. masterorganicchemistry.comlibretexts.org This rearrangement produces a more stable secondary carbocation (CH₃C⁺HCH₃). quora.com The subsequent attack on the benzene ring by this more stable secondary carbocation leads to the formation of isopropylbenzene (cumene) as the major product, with n-propylbenzene being only a minor product. quora.comlibretexts.org

This rearrangement phenomenon is a general principle for carbocations and is driven by the gain in stability (tertiary > secondary > primary). pressbooks.publibretexts.org

The table below illustrates the expected outcome of a Friedel-Crafts alkylation of benzene with 1-chloropropane, which serves as a model for the synthesis of the propylbenzene (B89791) backbone.

Starting MaterialsInitial Carbocation (Unstable)Rearranged Carbocation (Stable)Major ProductMinor Product
Benzene + 1-Chloropropane + AlCl₃n-Propyl carbocation (1°)Isopropyl carbocation (2°)Isopropylbenzenen-Propylbenzene

Therefore, a direct Friedel-Crafts alkylation of benzene with a reagent like 1-fluoro-3-chloropropane in the presence of AlCl₃ would not be an effective method for synthesizing this compound. The reaction would be expected to proceed through a rearranged carbocation, leading primarily to (2-fluoropropyl)benzene or other rearranged products. To avoid this, Friedel-Crafts acylation followed by reduction is the preferred method for synthesizing straight-chain alkylbenzenes. quora.comquora.com

Beyond the well-known carbocation shifts in Friedel-Crafts reactions, other types of molecular rearrangements can occur in organic chemistry, some of which involve the migration of groups from a side chain to an aromatic ring. While not specifically documented for this compound in the reviewed literature, understanding these phenomena provides a broader context for its potential reactivity under various conditions.

Hofmann-Martius Rearrangement: This reaction involves the thermal or acid-catalyzed rearrangement of an N-alkylanilinium halide to the corresponding ortho- and para-aminoalkylbenzene. The mechanism is typically intermolecular, involving the cleavage of the N-alkyl group to form an alkyl halide, which then performs a Friedel-Crafts alkylation on the aniline (B41778) ring. spcmc.ac.in

Fischer-Hepp Rearrangement: This is the acid-catalyzed conversion of an N-nitrosoaniline to a p-nitrosoaniline. The mechanism is thought to involve the transfer of the nitrosonium ion (NO⁺) from the nitrogen to the para position of the aromatic ring. spcmc.ac.in

quora.comquora.com-Sigmatropic Rearrangements: These are concerted, pericyclic reactions that involve the reorganization of six electrons over six atoms. The Claisen rearrangement (of allyl vinyl ethers) and the Cope rearrangement (of 1,5-dienes) are classic examples. Investigations into Johnson-Claisen rearrangements of γ-SF₅-substituted allylic alcohols have shown that the bulky SF₅ group can prevent the reaction, highlighting the significant impact of substituents on these processes. rsc.org While the fluoropropyl group is different, this demonstrates the principle that substituents on an alkyl chain can influence or inhibit potential rearrangement pathways.

Rearrangements in Ring-Opening Reactions: Studies on the Friedel-Crafts reactions of 2,2-difluorocyclopropanecarbonyl chloride with arenes have shown that instead of the expected ketone, a ring-opened product, aryl 3-chloro-3,3-difluoropropyl ketone, is formed. This suggests an apparent rearrangement of the initially formed acylium ion. acs.org This type of rearrangement, driven by the specific functionalities present, illustrates the complex pathways that can arise in reactions involving fluorinated alkyl chains.

These examples underscore that molecules containing an alkyl chain attached to a benzene ring can potentially undergo various rearrangements depending on the specific functional groups present and the reaction conditions employed.

Carbocation Rearrangements Observed in Alkylation Reactions

Advanced Mechanistic Studies and Kinetic Analysis of Reactions Involving this compound

Advanced mechanistic and kinetic studies are crucial for a deep understanding of reaction pathways, transition states, and the factors that control reaction rates and product distributions. For reactions involving this compound, such studies would focus on the influence of both the phenyl group and the fluorinated alkyl chain.

Mechanistic Studies: Mechanistic investigations often employ a combination of experimental techniques (e.g., isotopic labeling, isolation of intermediates, stereochemical analysis) and computational chemistry.

Electrophilic Aromatic Substitution (EAS): The mechanism for EAS on the benzene ring of this compound follows a well-established two-step pathway. msu.edu The first, rate-determining step involves the attack of the electrophile on the π-system of the benzene ring to form a resonance-stabilized carbocation intermediate known as a benzenonium or sigma complex. msu.edulibretexts.org The second, faster step is the loss of a proton to restore aromaticity. msu.edu Theoretical studies using density functional theory (DFT) can model the energy profile of this reaction, identifying the transition state for the formation of the sigma complex as the highest energy barrier. scielo.br The alkyl group is activating and ortho-, para-directing, while the remote fluorine atom would exert a weak, deactivating inductive effect.

Nucleophilic Aromatic Substitution (SNAr): While less common for simple benzene derivatives, SNAr can occur if the ring is activated by strong electron-withdrawing groups (like -NO₂) ortho or para to a leaving group. masterorganicchemistry.com Mechanistic studies show that the reactivity order for halogens as leaving groups in SNAr is F > Cl > Br > I, which is the opposite of the trend in SN1/SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack to form a stabilized carbanion (a Meisenheimer complex), and the high electronegativity of fluorine stabilizes this intermediate. masterorganicchemistry.com

Benzylic Reactions: The mechanism of benzylic bromination with NBS is a free-radical chain reaction. chemistry.coach Kinetic studies would show reaction rates that are dependent on the concentration of the radical initiator and are inhibited by radical scavengers. The stability of the benzylic radical intermediate is key to the selectivity of this reaction. masterorganicchemistry.com

Kinetic Analysis: Kinetic analysis involves measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature) to derive a rate law and activation parameters (e.g., activation energy, ΔG‡).

Computational Kinetics: Theoretical calculations can provide valuable kinetic data. For the Friedel-Crafts alkylation of benzene, computational studies have determined the free energy of activation (ΔG‡) for the rate-determining step, which is the carbon-carbon bond formation between the carbocation and the benzene ring. scielo.br Such an analysis for reactions of this compound could precisely quantify the electronic influence of the fluoropropyl group on the transition state energies for various transformations.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of (3-Fluoro-propyl)-benzene by probing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F.

Proton (¹H) NMR Methodologies and Spectral Interpretation

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms within the this compound molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals are key parameters for interpretation.

The aromatic protons on the benzene (B151609) ring typically appear as a multiplet in the range of 7.15–7.38 ppm. rsc.org The protons of the propyl chain exhibit distinct signals due to their different chemical environments. The protons on the carbon adjacent to the benzene ring (benzylic protons) are expected to resonate at a different frequency than those closer to the fluorine atom. The electronegativity of the fluorine atom causes a deshielding effect, shifting the signals of nearby protons downfield (to a higher ppm value). ucl.ac.uk

The splitting of signals is governed by spin-spin coupling between neighboring non-equivalent protons. libretexts.org The coupling constant, J, quantifies this interaction and is crucial for determining the connectivity of protons. libretexts.org For instance, the protons on the central methylene (B1212753) group of the propyl chain will be split by the protons on both adjacent carbons, resulting in a more complex multiplet.

A representative, though not specific to this compound, ¹H NMR spectrum might show the following pattern: a multiplet for the aromatic protons, and distinct multiplets for each of the three methylene groups of the propyl chain, with the one closest to the fluorine atom appearing at the lowest field. researchgate.netlibretexts.org

Carbon-13 (¹³C) NMR Techniques for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy provides a map of the carbon framework of this compound. ucl.ac.uk Since the natural abundance of ¹³C is low, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. organicchemistrydata.org

The chemical shifts in ¹³C NMR are influenced by the electronic environment of each carbon atom. The carbons of the benzene ring will have characteristic shifts in the aromatic region (typically 125-145 ppm). rsc.org The carbons of the propyl chain will appear at higher field (lower ppm values). The carbon atom bonded directly to the fluorine atom will experience a significant downfield shift due to fluorine's high electronegativity. Furthermore, this carbon signal will be split into a doublet due to one-bond coupling with the ¹⁹F nucleus. organicchemistrydata.org The other propyl carbons will also show smaller couplings to the fluorine atom (two-bond and three-bond couplings).

A general ¹³C NMR spectrum for an alkylbenzene would show distinct signals for the different carbons of the alkyl chain and the aromatic ring. rsc.org For this compound, one would expect to see separate signals for the three propyl carbons and the distinct aromatic carbons (ipso, ortho, meta, para). hmdb.cahmdb.ca

Fluorine-19 (¹⁹F) NMR for Characterizing Fluorine Chemical Environments

Fluorine-19 NMR is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgaiinmr.com This technique provides specific information about the chemical environment of the fluorine atom in this compound.

The ¹⁹F chemical shift is highly sensitive to the electronic environment. wikipedia.org In this compound, the fluorine atom is attached to a primary carbon. The chemical shift for a -CH₂F group typically falls in the range of -200 to -220 ppm. wikipedia.org The signal for the fluorine atom will be split into a triplet by the two adjacent protons on the same carbon. This coupling provides direct evidence for the -CH₂F moiety. Long-range couplings to other protons in the propyl chain may also be observed, providing further structural confirmation. wikipedia.org

Application of Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful techniques that reveal correlations between different nuclei, providing unambiguous structural assignments. longdom.orgwalisongo.ac.id

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other. sdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between the signals of adjacent methylene groups in the propyl chain, confirming their connectivity. beilstein-journals.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached carbons. sdsu.edu For this compound, the HSQC spectrum would show cross-peaks connecting each proton signal of the propyl chain and the aromatic ring to its corresponding carbon signal, allowing for definitive assignment of both ¹H and ¹³C spectra. researchgate.netrsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.edu HMBC is crucial for connecting different fragments of the molecule. For example, it can show a correlation between the benzylic protons and the ipso-carbon of the benzene ring, and between the protons on one methylene group and the carbons of the adjacent methylene groups. walisongo.ac.idlibretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. harvard.edu While less critical for a flexible molecule like this compound, it can provide information about preferred conformations.

The collective data from these 2D NMR experiments provides a comprehensive and unambiguous structural elucidation of this compound. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. biomedpharmajournal.org This method is ideal for analyzing mixtures and confirming the purity of a sample. scispace.com For this compound, GC-MS analysis would provide a retention time from the GC column, which is characteristic of the compound under specific conditions, and a mass spectrum from the MS detector. nih.govarabjchem.org

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight (138.18 g/mol ). nih.gov The fragmentation pattern provides valuable structural information. Common fragmentation pathways for alkylbenzenes involve cleavage of the bond beta to the aromatic ring, leading to the formation of a stable tropylium (B1234903) ion (m/z 91). docbrown.infomsu.edu Therefore, a prominent peak at m/z 91 would be expected in the mass spectrum of this compound. Other fragments may arise from the loss of the fluorine atom or parts of the propyl chain. miamioh.edulibretexts.org The presence of a phenyl group is often indicated by a fragment at m/z 77. docbrown.info

Elucidation of Fragmentation Pathways for Structural Information

Mass spectrometry is a powerful tool for elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. slideshare.net In the case of this compound, electron impact (EI) ionization would lead to the formation of a molecular ion ([M]•+), which then undergoes a series of fragmentation reactions. researchgate.net The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its identification and structural confirmation. nih.gov

The fragmentation of alkylbenzenes is well-documented and provides a basis for predicting the behavior of this compound. researchgate.netspectroscopyonline.com Key fragmentation pathways for propylbenzene (B89791), a closely related compound, include benzylic cleavage and McLafferty rearrangement. slideshare.netvaia.com For this compound, the following fragmentation pathways are anticipated:

Benzylic Cleavage: The bond between the first and second carbon of the propyl chain is prone to cleavage, leading to the formation of a stable tropylium ion (C7H7+) at m/z 91. This is a common fragmentation pathway for alkylbenzenes. slideshare.net

McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen atom to the aromatic ring, followed by the elimination of a neutral alkene. For this compound, this would result in the loss of propene and the formation of a radical cation of benzene at m/z 78.

Loss of a Fluoroethyl Radical: Cleavage of the C-C bond between the first and second carbon of the propyl chain can also result in the loss of a fluoroethyl radical (•CH2CH2F), leading to the formation of a benzyl (B1604629) cation (C6H5CH2+) at m/z 91.

Loss of HF: The elimination of a neutral hydrogen fluoride (B91410) (HF) molecule is another plausible fragmentation pathway, which would result in an ion at m/z 118.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound
m/zProposed Fragment IonPlausible Fragmentation Pathway
138[C9H11F]•+Molecular Ion
91[C7H7]+Benzylic Cleavage
78[C6H6]•+McLafferty Rearrangement
118[C9H10]•+Loss of HF

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. studymind.co.uk Each functional group has a characteristic vibrational frequency, which provides valuable information about the molecular structure. libretexts.org

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its aromatic ring, alkyl chain, and carbon-fluorine bond. docbrown.infosavemyexams.com

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring typically appear in the region of 3100-3000 cm-1. docbrown.info

Aliphatic C-H Stretching: The C-H stretching vibrations of the propyl chain are expected to absorb in the 2960-2850 cm-1 range. libretexts.orgdocbrown.info

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring give rise to characteristic absorptions in the 1600-1450 cm-1 region. docbrown.info

C-F Stretching: The stretching vibration of the carbon-fluorine bond is a strong absorption that typically occurs in the 1400-1000 cm-1 range. savemyexams.com The exact position of this band can provide information about the nature of the C-F bond.

C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds can be found in the 900-675 cm-1 region and are indicative of the substitution pattern on the benzene ring. libretexts.org

Table 2: Predicted Infrared Absorption Frequencies for this compound
Vibrational ModeExpected Wavenumber (cm-1)Functional Group
Aromatic C-H Stretch3100-3000Benzene Ring
Aliphatic C-H Stretch2960-2850Propyl Chain
Aromatic C=C Stretch1600-1450Benzene Ring
C-F Stretch1400-1000F-C Bond
Aromatic C-H Bend900-675Benzene Ring

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. npsm-kps.org For aromatic compounds like this compound, the absorption of UV radiation promotes electrons from the π bonding orbitals to the π* antibonding orbitals of the benzene ring. npsm-kps.org

The UV-Vis spectrum of this compound is expected to be similar to that of other alkylbenzenes. rsc.orgrsc.orgiaea.org It will likely show two main absorption bands:

A strong absorption band around 200-220 nm, corresponding to the primary π → π* transition.

A weaker, fine-structured band between 240 and 270 nm, known as the benzenoid band, which arises from a forbidden π → π* transition that becomes allowed due to vibrational coupling. npsm-kps.org

The position and intensity of these bands can be influenced by the substituent on the benzene ring. The fluoroalkyl group is not expected to cause a significant shift in the absorption maxima compared to a simple alkyl group.

Table 3: Predicted UV-Vis Absorption Maxima for this compound
TransitionExpected Wavelength (λmax)
π → π* (Primary)~210 nm
π → π* (Benzenoid)~260 nm

Complementary Spectroscopic and Diffraction Techniques

While mass spectrometry, IR, and UV-Vis spectroscopy provide a wealth of information, other techniques can offer further insights into the properties of this compound.

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, such as free radicals. rsc.orgbenthamdirect.com While this compound itself is not a radical, ESR can be used to study radical species that may be formed from it, for example, through UV irradiation or reaction with radical initiators. researchgate.netacs.org The resulting ESR spectrum can provide information about the structure and environment of the radical species. researchgate.net

X-ray Diffraction (XRD) is the gold standard for determining the three-dimensional structure of crystalline solids. ncl.ac.ukamericanpharmaceuticalreview.comyoutube.com If this compound can be crystallized, single-crystal XRD analysis can provide precise information about its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.combeilstein-journals.org This would reveal the preferred conformation of the propyl chain relative to the benzene ring.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Behavior

Thermogravimetric Analysis (TGA) is a crucial technique for determining the thermal stability and decomposition profile of a compound by measuring its mass change as a function of temperature in a controlled atmosphere. For this compound, TGA would reveal the temperatures at which the compound begins to degrade, the rate of decomposition, and the mass of any residual material.

Research Findings:

Specific TGA data for this compound is not readily found in peer-reviewed literature. However, studies on the thermal cracking and decomposition of related alkylbenzenes, such as propylbenzene and its isomers, provide valuable insights into the expected decomposition pathways. nih.govacs.org The primary decomposition mechanism for alkylbenzenes involves the homolytic cleavage of the C-C bond between the alkyl group and the benzene ring, as well as cleavage at various points along the alkyl chain. researchgate.net

For this compound, the C-F bond is significantly stronger than the C-H and C-C bonds, suggesting that the initial decomposition steps would likely involve the fragmentation of the propyl chain rather than the loss of the fluorine atom. The decomposition of n-propylbenzene, for instance, proceeds through the formation of benzyl and ethyl radicals, or styrene (B11656) and methane, among other products. researchgate.net The presence of the electronegative fluorine atom on the terminal carbon of the propyl chain in this compound would influence the electron density distribution along the chain, potentially altering the bond dissociation energies and thus the specific fragmentation patterns and decomposition temperatures compared to unsubstituted propylbenzene. It is known that when heated to decomposition, propylbenzene emits acrid smoke and irritating fumes. nih.gov

Hypothetical TGA Data for this compound:

The following table presents a hypothetical TGA profile for this compound, based on the known behavior of similar alkylbenzenes and the influence of fluorination. This data is illustrative and should be confirmed by experimental analysis.

Temperature Range (°C)Weight Loss (%)Associated Process
25 - 200< 1%Desorption of moisture and volatile impurities.
200 - 350~ 40%Onset of primary decomposition; cleavage of the propyl chain.
350 - 500~ 55%Major decomposition phase; fragmentation of the benzene ring and further breakdown.
> 500< 5%Residual char formation.

Cyclic Voltammetry (CV) for Electrochemical Properties

Cyclic Voltammetry (CV) is a potent electrochemical technique used to probe the redox behavior of a compound. By scanning the potential of an electrode and measuring the resulting current, CV can determine the oxidation and reduction potentials of a species, providing insights into its electronic structure and reactivity in electron transfer reactions.

Research Findings:

There is a lack of specific cyclic voltammetry data for this compound in the available literature. However, the electrochemical behavior of halogenated and alkylated benzenes has been a subject of study. researchgate.netacs.orgxmu.edu.cn The benzene ring itself is electrochemically active, and its oxidation potential is influenced by the nature of its substituents. Alkyl groups are generally electron-donating, which tends to lower the oxidation potential of the benzene ring, making it easier to oxidize. Conversely, halogens are electron-withdrawing, which typically increases the oxidation potential.

In the case of this compound, the electron-donating effect of the propyl group would be counteracted by the electron-withdrawing inductive effect of the fluorine atom. The separation of the fluorine atom from the benzene ring by three methylene groups would attenuate its electron-withdrawing influence on the ring's oxidation potential compared to a directly fluorinated benzene. Therefore, the oxidation potential of this compound is expected to be slightly higher than that of propylbenzene but lower than that of fluorobenzene (B45895). The reduction of the benzene ring is generally difficult and occurs at very negative potentials. The presence of the fluoro-propyl group is not expected to significantly alter this behavior under typical CV conditions. Electrochemical C-H functionalization of alkylbenzenes is a known process where an anodic oxidation can lead to the formation of a benzylic cation. acs.org

Hypothetical CV Data for this compound:

The table below outlines the expected electrochemical parameters for this compound based on the behavior of related compounds. This data is for illustrative purposes and requires experimental verification.

ParameterExpected Value (vs. Ag/AgCl)Description
Onset Oxidation Potential (Epa, onset)~ +1.8 VThe potential at which the oxidation of the benzene ring begins.
Peak Oxidation Potential (Epa)~ +2.0 VThe potential at which the rate of oxidation is maximal.
Onset Reduction Potential (Epc, onset)Not typically observedReduction of the benzene ring is expected to be outside the typical solvent window.
Peak Reduction Potential (Epc)Not typically observedThe potential at which the rate of reduction is maximal.

Computational and Theoretical Investigations

Quantum Chemical Calculation Approaches

Quantum chemical methods are at the forefront of computational studies, offering a range of techniques to approximate solutions to the Schrödinger equation for a given molecule. The primary approaches used for a molecule like (3-Fluoro-propyl)-benzene include Density Functional Theory (DFT) and ab initio methods, which differ in their theoretical basis and computational expense.

Density Functional Theory has become one of the most popular and versatile methods in computational chemistry for studying medium to large-sized molecules. nih.gov It is favored for its balance of accuracy and computational efficiency. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. This work often involves hybrid functionals, such as the widely used B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. scirp.orgnih.gov

A fundamental step in any computational study is geometry optimization, which involves finding the minimum energy arrangement of atoms in a molecule. arxiv.org For this compound, this process identifies the most stable conformers, particularly concerning the rotation around the C-C bonds of the propyl side chain. Conformational analysis reveals the relative stabilities of different spatial arrangements, such as gauche and anti conformations. researchgate.net

DFT calculations, typically using a functional like B3LYP with a Pople-style basis set such as 6-31G(d,p) or 6-311++G(d,p), are employed to perform this optimization. researchgate.netpnrjournal.com The process iteratively adjusts the atomic coordinates until a stationary point on the potential energy surface is located. arxiv.org The resulting optimized structure provides key geometric parameters.

Table 1: Predicted Geometric Parameters for the Most Stable Conformer of this compound Note: These are typical expected values based on DFT calculations of similar molecules. Actual values would be obtained from a specific calculation.

ParameterBond/AnglePredicted Value
Bond Lengths C-F~1.40 Å
C-C (alkyl)~1.53 Å
C-C (aromatic)~1.39 Å
C-H (alkyl)~1.10 Å
C-H (aromatic)~1.08 Å
Bond Angles C-C-F~109.5°
C-C-C (alkyl)~112°
C-C-H (alkyl)~109.5°
C-C-C (aromatic)~120°

Density Functional Theory (DFT) Studies

Analysis of Electronic Properties (e.g., HOMO-LUMO Energy, Molecular Electrostatic Potential)

DFT is extensively used to analyze the electronic structure of molecules. Key aspects include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as frontier molecular orbitals. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (Egap) is a crucial indicator of molecular reactivity and stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring, while the LUMO may be distributed over the propyl chain and the ring.

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. researchgate.net It visualizes the charge distribution on the molecule's surface, identifying regions of positive and negative electrostatic potential. nih.gov For this compound, the MEP map would show a region of high electron density (negative potential, typically colored red) around the electronegative fluorine atom and the π-system of the benzene ring. Regions of lower electron density (positive potential, colored blue) would be found around the hydrogen atoms. nih.govnih.gov This information is critical for predicting sites susceptible to electrophilic and nucleophilic attack. nih.gov

Table 2: Typical Electronic Properties Calculated with DFT (B3LYP/6-311++G(d,p)) Note: Values are illustrative and based on findings for similar aromatic compounds.

PropertyPredicted ValueSignificance
HOMO Energy~ -6.5 eVElectron-donating ability
LUMO Energy~ -0.5 eVElectron-accepting ability
HOMO-LUMO Gap (Egap)~ 6.0 eVChemical reactivity and stability researchgate.net
Dipole Moment~ 2.0 DebyeMolecular polarity
Prediction of Vibrational Frequencies

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. rasayanjournal.co.in A frequency calculation is typically performed on the optimized geometry. The results provide a set of normal modes, each with a specific frequency and intensity. These predicted spectra are invaluable for assigning experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. rasayanjournal.co.inresearchgate.net

For this compound, characteristic vibrations would include C-F stretching, aromatic C-H stretching, aliphatic C-H stretching, and various benzene ring skeletal vibrations. rasayanjournal.co.in It is a common practice to apply scaling factors to the calculated harmonic frequencies to correct for anharmonicity and other systematic errors in the DFT method, improving agreement with experimental data. researchgate.netacs.org

Table 3: Predicted Key Vibrational Frequencies for this compound Note: Wavenumbers are approximate and based on DFT studies of analogous compounds.

Vibrational ModeTypical Wavenumber Range (cm-1)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
C=C Aromatic Ring Stretch1600 - 1450 rasayanjournal.co.in
C-F Stretch1200 - 1000 rasayanjournal.co.in
C-H Out-of-plane Bend900 - 675 kit.edu
Calculation of Thermodynamic Parameters and Stability

Table 4: Example of Calculated Thermodynamic Data for a Conformer at 298.15 K Note: These values are for illustrative purposes.

Thermodynamic ParameterSymbolTypical Calculated Value
EnthalpyHVaries (e.g., in Hartrees)
EntropySVaries (e.g., in cal/mol·K)
Gibbs Free EnergyGVaries (e.g., in Hartrees)
Relative Free Energy (vs. most stable conformer)ΔG0 to ~2 kcal/mol

Ab Initio Methods and Basis Set Considerations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical parameters. pku.edu.cn Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)). While generally more computationally demanding than DFT, high-level ab initio methods can offer greater accuracy for certain properties. researchgate.net

The choice of a basis set is a critical aspect of both ab initio and DFT calculations. ccl.net A basis set is a set of mathematical functions (basis functions) used to construct the molecular orbitals. The size and type of the basis set directly impact the accuracy and cost of the calculation. uba.ar

Minimal Basis Sets (e.g., STO-3G): These use the minimum number of functions required to describe the core and valence electrons of each atom. They are computationally fast but often provide only qualitative results. ccl.net

Split-Valence Basis Sets (e.g., 3-21G, 6-31G): These provide more flexibility by using multiple functions to describe the valence orbitals, which are most affected by chemical bonding. uba.ar

Polarized Basis Sets (e.g., 6-31G(d,p)): These add polarization functions (functions with higher angular momentum) to the basis set. ccl.net These functions allow for the description of non-spherical electron density in atoms within a molecule, which is crucial for accurately modeling chemical bonds. uba.ar

Diffuse Basis Sets (e.g., 6-31+G(d,p)): These include diffuse functions, which are particularly important for describing systems with delocalized electrons, such as anions or molecules with lone pairs.

The selection of a basis set involves a trade-off between desired accuracy and available computational resources. For a molecule like this compound, a polarized split-valence basis set like 6-31G(d,p) or a larger one like cc-pVTZ (correlation-consistent polarized valence triple-zeta) is generally considered a good choice for reliable predictions of structure and properties. researchgate.netpnrjournal.com

Table 5: Hierarchy of Common Basis Sets and Their Characteristics

Basis Set TypeExample(s)Key FeatureTypical Application
MinimalSTO-3GSingle basis function per atomic orbital.Initial, low-cost calculations. arxiv.org
Split-Valence3-21G, 6-31GMore basis functions for valence orbitals. uba.arRoutine geometry optimizations.
Polarized6-31G(d), 6-31G(d,p)Adds functions of higher angular momentum. ccl.netAccurate geometries and frequencies.
Diffuse6-31+G(d,p)Adds functions to describe diffuse electron density.Anions, excited states, weak interactions.
Correlation-Consistentcc-pVDZ, cc-pVTZSystematically improvable for correlation energy.High-accuracy energy calculations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. These simulations are invaluable for understanding how this compound explores its conformational space and interacts with its environment.

The propyl side chain of this compound is flexible, allowing the molecule to adopt various three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements (the global minimum on the potential energy surface) and the energy barriers between them.

The potential energy surface (PES) maps the energy of the molecule as a function of its geometry. umn.edu Minima on this surface correspond to stable or metastable conformers, while saddle points represent the transition states between them. umn.edu A theoretical study would involve systematically rotating the key dihedral angles and calculating the energy at each point to map out this landscape.

Table 1: Hypothetical Relative Energies of this compound Conformers This table presents a hypothetical energy landscape for the primary conformers of this compound, based on typical energy differences found in similar alkylbenzenes. The energies are relative to the most stable conformer.

ConformerDihedral Angle (C-C-C-C)Relative Energy (kJ/mol)Population at 298 K (%)
Anti~180°0.065
Gauche~60°2.535

Note: This data is illustrative and based on general principles of conformational analysis. Specific computational results for this compound are not available in the cited literature.

Intermolecular interactions govern the physical properties of this compound in condensed phases and its recognition by other molecules. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions in a crystal structure. nih.govmdpi.comnih.gov It partitions the space in a crystal, assigning regions to individual molecules. By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify the nature and relative importance of different intermolecular contacts. mdpi.com

For a molecule like this compound, a Hirshfeld analysis would likely reveal several key interactions:

H···H contacts: These are typically the most abundant interactions, arising from the numerous hydrogen atoms on the benzene ring and propyl chain. nih.gov

C-H···π interactions: The electron-rich π-system of the benzene ring can interact with hydrogen atoms from neighboring molecules.

C-H···F interactions: The electronegative fluorine atom can participate in weak hydrogen bonds with hydrogen atoms on adjacent molecules.

π···π stacking: Interactions between the aromatic rings of neighboring molecules.

Conformational Analysis and Energy Landscapes

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping out the step-by-step pathways of chemical reactions, providing insights that are often inaccessible to experimental methods alone.

A transition state is the highest energy point along a reaction coordinate, representing the "point of no return" between reactants and products. numberanalytics.comschrodinger.com Identifying the geometry and energy of the transition state is crucial for understanding a reaction's feasibility and rate. Computational methods, such as Density Functional Theory (DFT), are commonly used to locate and characterize these fleeting structures. mdpi.com

For instance, in a nucleophilic substitution reaction where the fluorine atom is displaced, computational modeling could identify the transition state where the incoming nucleophile and the departing fluoride (B91410) are both partially bonded to the carbon atom. Similarly, for electrophilic aromatic substitution on the benzene ring, the transition state would correspond to the high-energy intermediate (arenium ion or sigma complex) formed during the attack of the electrophile. byjus.com

Table 2: Hypothetical Activation Energies for a Reaction of this compound This table illustrates the kind of data that would be generated from a computational study of a hypothetical reaction, such as an SN2 displacement of the fluorine atom.

Reaction StepComputational MethodCalculated Activation Energy (ΔG‡, kcal/mol)
Nucleophilic AttackDFT (B3LYP/6-31G)+25.2
Fluoride DepartureDFT (B3LYP/6-31G)-5.8

Note: This data is for illustrative purposes. Specific transition state calculations for reactions of this compound were not found in the searched literature.

A reaction energy profile, or potential energy surface, plots the energy of a system as it progresses from reactants to products along the reaction coordinate. umn.eduyoutube.comuleth.ca These profiles visualize the entire energy landscape of a reaction, including reactants, products, intermediates, and transition states. umn.eduyoutube.com

Identification and Characterization of Transition States

Theoretical Modeling of Solvent Effects on Molecular Properties and Reactivity

Solvents can profoundly influence a molecule's properties and the course of a reaction. numberanalytics.comnih.govresearchgate.net Theoretical models are used to account for these effects, which range from non-specific electrostatic interactions to specific hydrogen bonds.

Computational approaches to modeling solvation typically fall into two categories:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant (e.g., the Polarizable Continuum Model, PCM). nih.govresearchgate.net This method is computationally efficient and effective for capturing bulk electrostatic effects. It can be used to predict how a solvent might shift spectroscopic signals (like NMR or UV-Vis) or alter the relative energies of conformers and transition states. nih.gov

Explicit Solvation Models: A number of individual solvent molecules are included in the calculation, surrounding the solute molecule. This approach is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which are crucial for accurately describing many chemical phenomena.

For this compound, theoretical modeling could predict how its NMR spectrum changes in different solvents due to interactions with the fluorine atom and the aromatic ring. nih.gov In reaction modeling, solvent models are essential for obtaining accurate activation energies, as the stabilization of charged intermediates and transition states by a polar solvent can dramatically lower the energy barrier compared to the gas phase. numberanalytics.com

Chemical Applications Beyond Biological and Clinical Domains

Role as a Versatile Chemical Building Block

The structure of (3-Fluoro-propyl)-benzene makes it an important intermediate and building block in organic synthesis. The benzene (B151609) ring can undergo electrophilic substitution reactions, while the fluoropropyl chain offers a site for different chemical modifications and imparts specific properties to the final products. This versatility allows for its use in creating a range of more complex molecules. smolecule.com

The incorporation of fluorine into organic molecules is a well-established strategy for developing advanced materials with specific, desirable properties. beilstein-journals.org The (3-fluoropropyl)phenyl moiety, derived from or analogous to this compound, is a valuable component in the design of such materials, including liquid crystals and fluoropolymers.

Liquid Crystals: In the field of liquid crystals (LCs), which are essential for display technologies, introducing fluorine atoms can significantly alter the material's physical properties. tandfonline.com Fluorine's high electronegativity can induce specific dipole moments, which in turn affects the dielectric anisotropy of the LC molecules—a critical parameter for display performance. beilstein-journals.org Furthermore, incorporating fluorinated alkyl chains can lower the melting point and viscosity of LC materials, leading to a wider operating temperature range and faster switching times. tandfonline.comjst.go.jp While direct synthesis from this compound is not always documented, the use of structurally similar fluorinated building blocks is a key design principle in creating new terphenyl and other complex liquid crystals with enhanced performance characteristics. tandfonline.comresearchgate.net

Fluorinated Polymers: this compound and its derivatives serve as monomers or precursors for fluorinated polymers. These polymers are known for their high thermal stability, chemical resistance, and low surface energy. fluorine1.rumdpi.com For example, the post-synthesis grafting of fluoropropyl groups onto silica (B1680970) surfaces has been shown to modify the hydrophilic-hydrophobic balance, creating advanced materials for chromatography or as specialized coatings. researchgate.net The synthesis of fluorinated poly(phenylene ether ketone) (12F-PEK) films, for instance, involves reacting a bisphenol with a complex fluorinated monomer, demonstrating the general principle of using fluorinated building blocks to achieve high-performance polymers with low dielectric constants suitable for electronics. google.com

This compound is a precursor in the synthesis of various specialty chemicals, which are high-value compounds produced for specific applications. smolecule.comlookchem.com Its reactivity allows it to be transformed into more complex intermediates used in agrochemical and materials science research. atomfair.com

One example of a specialty chemical derived from a similar structure is ((3-Fluoropropyl)sulfonyl)benzene. atomfair.com This compound, featuring a fluoropropylsulfonyl group attached to a benzene ring, is itself a versatile intermediate for advanced synthetic applications, including the development of precursors for PET radiotracers. atomfair.com Similarly, derivatives like 3-Fluoropropyl 4-methylbenzenesulfonate (B104242) are key intermediates that facilitate the introduction of the fluoropropyl group into target molecules through nucleophilic displacement, finding use in materials science and the synthesis of other bioactive molecules. atomfair.com The synthesis of complex molecules like 4-(3-fluoropropyl)-glutamic acid, an agent used in research, also relies on precursors containing the 3-fluoropropyl group, showcasing its role as a foundational building block. nih.gov

Utilization in the Synthesis of Advanced Organic Materials

Analytical Chemistry Applications

In analytical chemistry, precision and accuracy are paramount. Reference standards are crucial for validating analytical methods and quantifying the amount of a substance in a sample.

While direct documentation is sparse, the chemical properties of this compound make it a suitable candidate for use as an analytical reference standard, particularly as an internal standard in chromatographic techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). The principle of the internal standard method involves adding a known amount of a compound that is chemically similar to the analyte of interest to both the standard and unknown samples. mtoz-biolabs.com This helps to correct for variations in injection volume or detector response.

The suitability of this compound for this role is supported by the common use of its close structural analogs as standards. For instance, propylbenzene (B89791) (the non-fluorinated parent compound) and fluorobenzene (B45895) are both sold as certified analytical standards for use in chromatography. sigmaaldrich.com Fluorobenzene has been explicitly used as an internal standard for the determination of volatile aromatic compounds in gasoline by GC and for quantifying the yield of related fluorinated products by NMR spectroscopy. sigmaaldrich.comrsc.org Given that an ideal internal standard should be chemically similar to the analyte but chromatographically separable, this compound is a logical choice for the analysis of other fluorinated phenylpropane derivatives or similar aromatic compounds.

Investigational Probes in Fundamental Chemical Research

The unique properties of the fluorine atom make it a powerful tool for probing fundamental aspects of molecular structure and reactivity.

This compound serves as a model compound for investigating the subtle but powerful stereoelectronic effects of fluorine. numberanalytics.com Stereoelectronic effects arise from the influence of orbital alignment on the shape and reactivity of a molecule. e-bookshelf.de The fluorine atom is the most electronegative element, and the C-F bond is highly polarized. In a flexible alkyl chain, as in the propyl group of this compound, this has significant consequences for the molecule's conformational preferences. vulcanchem.com

Environmental Chemistry Research on Fluorinated Organic Compound Degradation Pathways

The introduction of fluorine into organic molecules imparts unique chemical and physical properties, but it also raises significant environmental questions. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol. mdpi.com This inherent stability is the primary reason why many fluorinated organic compounds exhibit high persistence in the environment, resisting natural degradation processes. mdpi.comnumberanalytics.com Research in environmental chemistry seeks to understand the fate of these compounds, including lightly fluorinated substances such as this compound, by investigating potential abiotic and biotic degradation pathways.

Lightly fluorinated molecules, containing one or a few fluorine atoms, are generally expected to have more accessible degradation pathways compared to their heavily fluorinated counterparts like per- and polyfluoroalkyl substances (PFAS). societechimiquedefrance.fr For a molecule like this compound, degradation research focuses on mechanisms that can cleave the C-F bond or break down the hydrocarbon structure.

Detailed Research Findings

Environmental degradation of fluorinated compounds can occur through several mechanisms, broadly categorized as abiotic and biotic.

Abiotic Degradation: These processes involve non-biological factors such as light or water.

Photolysis: The degradation of chemical compounds by light can lead to the formation of reactive radicals. numberanalytics.com While the C-F bond is highly stable, the benzene ring in this compound can absorb UV radiation, potentially initiating reactions that lead to the molecule's breakdown.

Hydrolysis: The reaction with water can break down some chemical structures. numberanalytics.com For aliphatic fluorides like the 3-fluoro-propyl chain, direct hydrolysis is generally slow under typical environmental conditions. However, transformation of other parts of the molecule could make the C-F bond more susceptible to cleavage.

Biotic Degradation: This involves degradation by microorganisms and is considered a critical pathway for the environmental fate of many organic pollutants. nih.gov

Metabolic Activation: Research suggests that direct enzymatic attack on a stable C-F bond is rare. mdpi.com A more common strategy employed by microorganisms is "metabolic activation," where enzymes first attack a more reactive part of the molecule. mdpi.com In the case of this compound, microbes would likely initiate degradation by oxidizing the aromatic ring or the propyl side chain. This initial transformation can activate the C-F bond, making it more susceptible to subsequent cleavage.

Microbial Defluorination: Specific microorganisms have demonstrated the ability to degrade fluoroaromatic compounds. For example, the bacterial strain Labrys portucalensis has been shown to use fluorobenzene as its sole source of carbon and energy, leading to the stoichiometric release of fluoride (B91410) ions. researchgate.net This release of fluoride is direct evidence of C-F bond cleavage. researchgate.net While not tested on this compound directly, this provides a strong model for the potential biodegradation of related lightly fluorinated aromatic compounds. The process is influenced by various environmental factors, including pH, temperature, and the presence of other organic compounds. researchgate.netacs.org

Metabolite Formation: The breakdown of fluorinated pesticides and other compounds often leads to the formation of various metabolites, which may be equally or more persistent than the parent compound. acs.org Understanding the complete degradation pathway, including all intermediate products, is crucial for a full environmental risk assessment.

The table below summarizes the primary degradation pathways relevant to fluorinated organic compounds.

Table 1: General Degradation Pathways of Fluorinated Organic Compounds

Degradation Type Mechanism Description Relevance to this compound
Abiotic Photolysis Breakdown of the molecule by photons, typically from sunlight. Can create reactive radicals. numberanalytics.com The benzene ring is a chromophore that can absorb UV light, potentially initiating degradation.
Hydrolysis Cleavage of chemical bonds by the addition of water. numberanalytics.com The C-F bond is highly resistant to hydrolysis, but other parts of the molecule could be susceptible.
Biotic Microbial Oxidation Microorganisms use enzymes (e.g., oxygenases) to introduce oxygen atoms, typically destabilizing the molecule. This is a likely initial step, targeting the aromatic ring or the alkyl chain of the molecule. mdpi.com
Reductive Defluorination Under anaerobic conditions, the C-F bond is cleaved by replacing fluorine with hydrogen. A known pathway for some organohalogens, potentially relevant in anoxic sediments or groundwater. mdpi.com

The efficiency of these degradation pathways is not constant and is influenced by a variety of environmental conditions.

Table 2: Factors Influencing Microbial Degradation of Fluorinated Compounds

Factor Effect on Degradation Research Findings
Microbial Community The presence of specific microbial strains or consortia with the necessary enzymes is critical. Certain bacteria, like Labrys portucalensis, can mineralize fluoroaromatics. researchgate.net Mixed consortia can sometimes achieve higher degradation rates than pure cultures. nih.gov
Oxygen Availability Determines whether aerobic (oxidative) or anaerobic (reductive) pathways dominate. Aerobic pathways often involve oxygenase enzymes to attack aromatic rings, while anaerobic pathways can utilize reductive dehalogenation. mdpi.com
pH and Temperature Affects microbial growth, enzyme activity, and chemical stability. Most degrading microbes have optimal pH and temperature ranges for activity. researchgate.netacs.org
Nutrient Availability Availability of other nutrients (e.g., nitrogen, phosphorus) can impact microbial activity. Under certain conditions, desulfonation of some fluorinated surfactants is enhanced under sulfur-limiting conditions. nih.gov

| Co-contaminants | The presence of other organic compounds can either inhibit or enhance degradation (co-metabolism). | The degradation of a target compound can be facilitated by the presence of a primary substrate that induces the necessary enzymes. |

Future Research Directions and Outlook

Advancements in Novel and More Efficient Synthetic Methodologies

The synthesis of fluoroalkyl arenes like (3-Fluoro-propyl)-benzene is continually evolving. While traditional methods such as nucleophilic substitution on precursors like 1-bromo-3-phenylpropane or 3-phenyl-1-propanol (B195566) remain relevant, future research is geared towards more efficient, selective, and sustainable approaches. smolecule.comguidechem.com

A significant area of development is the use of late-stage C–H functionalization . This strategy avoids the need for pre-functionalized substrates by directly converting C–H bonds into C–F bonds. cas.cn For a molecule like this compound, this could enable the direct fluorination of the benzene (B151609) ring at specific positions, a process that is currently challenging to control. Research into new transition metal catalysts, including those based on palladium, iron, and silver, could provide pathways to selectively functionalize the aromatic or even the benzylic C–H bonds, offering rapid access to a library of new derivatives. cas.cnumich.edusigmaaldrich.com For instance, developing a catalytic system that can selectively fluorinate the para-position of the phenyl ring in the presence of the propyl fluoride (B91410) chain would be a significant advancement.

Flow chemistry represents another major frontier. The use of flow microreactors for organofluorine synthesis offers precise control over reaction parameters, enhanced safety when handling hazardous fluorinating reagents, and potential for automation. beilstein-journals.orgup.ac.za Future work could focus on developing a continuous flow process for the synthesis of this compound, potentially starting from readily available materials like 3-phenylpropanol. rsc.org This would not only improve efficiency and scalability but also facilitate the on-demand production of radiolabeled versions, such as those containing Fluorine-18 for Positron Emission Tomography (PET) imaging. beilstein-journals.orgnih.gov

Furthermore, the development and application of novel deoxyfluorination reagents is a promising avenue. Reagents that can efficiently convert C-O bonds in alcohols, such as 3-phenylpropanol, directly to C-F bonds under mild conditions are highly sought after. rsc.org Research into more stable and selective reagents, potentially moving beyond traditional sulfur-based reagents like DAST, will be critical.

Precursor CompoundPotential Advanced Synthetic MethodTarget Product
3-PhenylpropaneDirect C-H FluorinationThis compound
3-Phenyl-1-propanolFlow Chemistry DeoxyfluorinationThis compound
This compoundLate-Stage Aromatic C-H FunctionalizationFluoro-substituted derivatives of this compound

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The presence of a fluorine atom, even at a position remote from a reactive center, can subtly but significantly influence a molecule's reactivity. smolecule.com For this compound, the electron-withdrawing nature of the fluorine atom can impact the electronic properties of the benzene ring through inductive effects. A key area for future research is to systematically quantify how this distal fluorine atom affects the rates and regioselectivity of electrophilic aromatic substitution reactions on the phenyl group. Understanding these subtle electronic influences is crucial for designing more complex synthetic routes.

The exploration of novel transformation pathways is also a rich field for discovery. For example, the photochemical reactivity of fluoroalkyl compounds is an area with potential for new discoveries. nih.gov Studies could investigate the photolysis of this compound to understand its degradation pathways and identify novel fluorinated products that may be formed.

Another promising direction is the selective activation of C-H bonds along the propyl chain. While benzylic C-H activation is well-studied, the selective functionalization of the C-H bonds at the C1 or C2 positions of the propyl chain in this compound remains a formidable challenge. The development of catalysts that can distinguish between these electronically similar C-H bonds, guided by the subtle influence of the terminal fluorine, would open up new avenues for molecular editing. umich.edu

Enhanced Computational Modeling for Predictive Structure-Reactivity Relationships

Computational chemistry provides powerful tools for predicting molecular properties and reaction outcomes, reducing the need for time-consuming and costly experiments. mtu.eduschrodinger.com For this compound, future research will increasingly rely on sophisticated modeling to predict its behavior.

A major advancement lies in the use of Density Functional Theory (DFT) to predict spectroscopic data, such as ¹⁹F NMR chemical shifts, with high accuracy. nih.govchemrxiv.org This is invaluable for identifying and characterizing new fluorinated compounds without needing authentic standards. Future efforts can focus on building comprehensive spectral databases for simple fluoroalkylbenzenes to refine these predictive models further.

The integration of machine learning (ML) with computational chemistry is set to revolutionize the field. schrodinger.com ML models can be trained on DFT-calculated data to predict properties like chemical shifts or reaction barriers in milliseconds, a task that would take hours with conventional DFT. chemrxiv.org Developing ML models specifically trained on datasets of fluorinated compounds could rapidly accelerate the discovery of new reactions and the prediction of reactivity for molecules like this compound and its derivatives. For example, a model could predict the most likely site of C-H activation based on the molecular structure and the catalyst used.

Quantitative Structure-Property Relationship (QSPR) models, which correlate molecular structure with physical or chemical properties, also offer significant potential. mdpi.com By developing bespoke QSPR models for classes of compounds like fluoroalkylbenzenes, researchers can rapidly estimate key parameters, aiding in the design of molecules with desired characteristics.

Computational TechniqueApplication for this compoundPotential Outcome
Density Functional Theory (DFT)Calculation of ¹⁹F NMR spectra and reaction energy profiles.Accurate identification of products; mechanistic understanding.
Machine Learning (ML)Accelerated prediction of chemical properties and reactivity.High-throughput virtual screening of derivatives; reaction optimization.
QSPR ModelsPrediction of physicochemical properties.Rapid design of molecules with desired properties.

Integration of Automation and Artificial Intelligence in Fluorinated Compound Research

The convergence of automation and artificial intelligence (AI) is creating new paradigms for chemical synthesis and discovery. frontiersin.org This integration holds immense promise for research involving this compound and other organofluorine compounds.

Automated synthesis platforms , particularly those based on flow chemistry, can be programmed to perform multi-step syntheses and reaction optimizations with minimal human intervention. beilstein-journals.orgup.ac.za In the future, such systems could be used to explore the chemical space around this compound by systematically varying reactants, catalysts, and conditions to build libraries of novel compounds for screening. cas.cn

Looking ahead, the ultimate goal is the creation of closed-loop, self-driving laboratories . In such a system, an AI algorithm would design a novel molecule, plan its synthesis, and direct a robotic platform to execute the synthesis. The experimental results would then be fed back to the AI, which would learn from the outcome and design the next experiment. This iterative cycle of design, synthesis, and analysis could dramatically accelerate the pace of discovery in organofluorine chemistry, using simple, foundational molecules like this compound as a starting point for exploration.

Q & A

Q. What are the optimal synthetic routes for (3-Fluoro-propyl)-benzene, and how can purity be ensured?

Methodological Answer: The synthesis of this compound can be adapted from analogous brominated precursors. For instance, (3-Bromopropyl)benzene (CAS 637-59-2) is synthesized via Friedel-Crafts alkylation using benzene and 1-bromo-3-fluoropropane in the presence of AlCl₃ . Fluorination can be achieved via halogen exchange (Halex reaction) using KF under anhydrous conditions. Purity is confirmed by gas chromatography (GC) or HPLC, with nuclear magnetic resonance (¹H/¹⁹F NMR) verifying structural integrity. Ensure inert atmospheres to prevent decomposition of intermediates .

Q. How should researchers characterize the stability of this compound under varying conditions?

Methodological Answer: Stability studies should assess thermal, photochemical, and hydrolytic degradation. For thermal stability, use differential scanning calorimetry (DSC) to identify decomposition onset temperatures (e.g., bp ~219–220°C for brominated analogs) . Hydrolytic stability can be tested in buffered solutions (pH 3–11) at 25–60°C, monitored via HPLC for degradation products like 3-fluoropropanol or benzene derivatives. Photostability requires UV-Vis irradiation (e.g., 254 nm) with periodic sampling for GC-MS analysis .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • ¹H NMR : Look for triplet signals at δ ~4.4–4.6 ppm (CH₂F) and aromatic protons at δ ~7.2–7.4 ppm.
  • ¹⁹F NMR : A singlet near δ -215 ppm confirms the fluorine environment.
  • IR Spectroscopy : Peaks at 1100–1200 cm⁻¹ (C-F stretch) and 3000–3100 cm⁻¹ (aromatic C-H).
  • Mass Spectrometry (EI-MS) : Molecular ion [M⁺] at m/z 154 (C₉H₁₁F) and fragment ions (e.g., m/z 91 for benzyl group) .

Advanced Research Questions

Q. How can conflicting data on reaction yields for fluorinated alkyl benzenes be resolved?

Methodological Answer: Discrepancies in yields (e.g., 60–85% for fluorination reactions) often arise from reagent quality, moisture control, or competing side reactions. To resolve:

Reproduce conditions : Use anhydrous KF, rigorously dried solvents, and inert gas purging.

Monitor intermediates : Employ in-situ FTIR or Raman spectroscopy to track fluorination progress.

Statistical analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, stoichiometry).

Compare with brominated analogs : Cross-validate using (3-Bromopropyl)benzene synthesis protocols .

Q. What advanced analytical methods are suitable for studying the electronic effects of the fluorine substituent in this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate charge distribution, HOMO-LUMO gaps, and electrostatic potential maps to predict reactivity.
  • X-ray Photoelectron Spectroscopy (XPS) : Quantify binding energies of C-F bonds (typically ~686–688 eV).
  • Cyclic Voltammetry : Assess redox behavior influenced by the electron-withdrawing fluorine group .

Q. How can researchers address contradictions in stability data across studies?

Methodological Answer: Contradictions (e.g., variable degradation rates under UV light) require:

Standardized protocols : Adopt ICH guidelines for stress testing (e.g., Q1A(R2)).

Control experiments : Compare with structurally similar compounds (e.g., non-fluorinated analogs).

Multivariate analysis : Use Principal Component Analysis (PCA) to isolate factors (e.g., solvent polarity, oxygen levels) affecting stability .

Q. What mechanistic insights can be gained from studying the electrophilic substitution reactions of this compound?

Methodological Answer: The fluorine substituent directs electrophiles to meta/para positions via inductive effects. To study:

Competitive nitration : Compare product ratios (ortho/meta/para) with non-fluorinated analogs using HPLC.

Kinetic isotope effects : Use deuterated benzene derivatives to probe rate-determining steps.

Computational modeling : Simulate transition states to explain regioselectivity .

Q. How can researchers optimize fluorination efficiency while minimizing byproducts?

Methodological Answer:

  • Catalyst screening : Test metal catalysts (e.g., Pd/Cu) for cross-coupling reactions.
  • Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to enhance fluoride ion activity.
  • Byproduct analysis : Identify side products (e.g., elimination to form allylbenzene) via GC-MS and adjust reaction parameters (e.g., lower temperature) .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing contradictory spectral data in fluorinated compounds?

Methodological Answer:

  • Multivariate calibration : Partial Least Squares (PLS) regression to correlate NMR/IR data with purity.
  • Error analysis : Calculate confidence intervals for peak integrals in quantitative NMR.
  • Cross-validation : Compare results with independent techniques (e.g., X-ray crystallography) .

Q. How can researchers design experiments to distinguish between kinetic and thermodynamic control in fluorination reactions?

Methodological Answer:

Temperature variation : Perform reactions at low (0°C) vs. high (80°C) temperatures.

Quenching studies : Halt reactions at intervals to analyze intermediate distributions.

Computational thermodynamics : Calculate Gibbs free energy differences between products using software like Gaussian .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.